molecular formula C10H11NO B1593696 7-methoxy-2-methyl-1H-indole CAS No. 53512-46-2

7-methoxy-2-methyl-1H-indole

Cat. No. B1593696
Key on ui cas rn: 53512-46-2
M. Wt: 161.2 g/mol
InChI Key: PKSVZXMZMGPDDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06653304B2

Procedure details

To a 2 L hydrogenation flask were added 1-(2-Nitro-3-methoxyphenyl)-2-nitropropene (44 g, 0.1850 mol), 10% Pd/C (4.4 g, 50% water wet), EtOAc (600 mL), acetic acid (90 mL) and absolute EtOH (75 mL). The reaction mixture was hydrogenated at <60 psi for 3 h and then filtered. The cake was washed with EtOAc (3×100 mL). The filterate was concentrated to remove EtOAc and EtOH. DI water (200 mL) was then added slowly. The resulting slurry was stirred for 0.5 h at RT and filtered. The cake was washed with 1:2 HOAc/H2O (2×30 mL) 1:4 HOAc/H2O (50 mL), water (2×80 mL) and suction dried for 18 h to give 2-methyl-7-methoxyindole (8.3 g, 62% yield). 1H NMR (CDCl3) δ2.42 (s, 3H), 3.94 (s, 3H), 6.18 (pseudo t, J=1.1 Hz, 1H), 6.57 (d, J=7.7 Hz, 1H), 6.97 (pseudo t, J=7.7 Hz, 1H), 7.12 (d, J=7.7 Hz, 1H), 8.10 (s, 1H).
Name
1-(2-Nitro-3-methoxyphenyl)-2-nitropropene
Quantity
44 g
Type
reactant
Reaction Step One
Name
Quantity
600 mL
Type
reactant
Reaction Step One
Quantity
90 mL
Type
reactant
Reaction Step One
Name
Quantity
4.4 g
Type
catalyst
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+]([C:4]1[C:9]([O:10][CH3:11])=[CH:8][CH:7]=[CH:6][C:5]=1[CH:12]=[C:13]([N+:15]([O-])=O)[CH3:14])([O-])=O.CCOC(C)=O.C(O)(=O)C>[Pd].CCO>[CH3:14][C:13]1[NH:15][C:4]2[C:5]([CH:12]=1)=[CH:6][CH:7]=[CH:8][C:9]=2[O:10][CH3:11]

Inputs

Step One
Name
1-(2-Nitro-3-methoxyphenyl)-2-nitropropene
Quantity
44 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C=CC=C1OC)C=C(C)[N+](=O)[O-]
Name
Quantity
600 mL
Type
reactant
Smiles
CCOC(=O)C
Name
Quantity
90 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
4.4 g
Type
catalyst
Smiles
[Pd]
Name
Quantity
75 mL
Type
solvent
Smiles
CCO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting slurry was stirred for 0.5 h at RT
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The cake was washed with EtOAc (3×100 mL)
CONCENTRATION
Type
CONCENTRATION
Details
The filterate was concentrated
CUSTOM
Type
CUSTOM
Details
to remove EtOAc and EtOH
ADDITION
Type
ADDITION
Details
DI water (200 mL) was then added slowly
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The cake was washed with 1:2 HOAc/H2O (2×30 mL) 1:4 HOAc/H2O (50 mL), water (2×80 mL) and suction
CUSTOM
Type
CUSTOM
Details
dried for 18 h
Duration
18 h

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
CC=1NC2=C(C=CC=C2C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 8.3 g
YIELD: PERCENTYIELD 62%
YIELD: CALCULATEDPERCENTYIELD 27.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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